molecular formula C52H50Na2O8P2 B12413990 SARS-CoV-2-IN-23 (disodium)

SARS-CoV-2-IN-23 (disodium)

Cat. No.: B12413990
M. Wt: 910.9 g/mol
InChI Key: YJUHPSCRVNAJRL-UHFFFAOYSA-L
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Description

SARS-CoV-2-IN-23 (disodium) is a biphenyl-diphosphate-based compound classified as a medium-length molecular tweezer with demonstrated antiviral activity against SARS-CoV-2. It operates through a dual mechanism: (1) inhibition of viral entry by targeting the spike protein-mediated pseudoparticle transduction (IC50 = 2.6 μM) and (2) direct suppression of viral replication (IC50 = 8.2 μM) . Additionally, it disrupts lipid membranes, including liposomes, with an EC50 of 4.4 μM, suggesting a broad-spectrum antiviral effect by destabilizing viral envelopes . This compound’s unique molecular architecture allows it to bind to viral surface proteins or lipid bilayers, making it a promising candidate for further therapeutic development.

Properties

Molecular Formula

C52H50Na2O8P2

Molecular Weight

910.9 g/mol

IUPAC Name

disodium;[22-[3-methylbutoxy(oxido)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] 3-methylbutyl phosphate

InChI

InChI=1S/C52H52O8P2.2Na/c1-25(2)13-15-57-61(53,54)59-51-47-43-23-45(41-21-37-33-17-31(35(37)19-39(41)43)27-9-5-7-11-29(27)33)49(47)52(60-62(55,56)58-16-14-26(3)4)50-46-24-44(48(50)51)40-20-36-32-18-34(38(36)22-42(40)46)30-12-8-6-10-28(30)32;;/h5-12,19-22,25-26,31-34,43-46H,13-18,23-24H2,1-4H3,(H,53,54)(H,55,56);;/q;2*+1/p-2

InChI Key

YJUHPSCRVNAJRL-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCOP(=O)([O-])OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)([O-])OCCC(C)C)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-23 (disodium) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

    Formation of the Core Structure: This involves the use of organic synthesis techniques to build the basic skeleton of the molecule.

    Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance its binding affinity to the target viral proteins.

    Purification and Crystallization: The final product is purified using techniques such as chromatography and crystallized to obtain the disodium salt form.

Industrial Production Methods

Industrial production of SARS-CoV-2-IN-23 (disodium) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-23 (disodium) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its inhibitory activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of SARS-CoV-2-IN-23 (disodium) with modified functional groups, which can be further studied for their biological activity.

Scientific Research Applications

SARS-CoV-2-IN-23 (disodium) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the interactions between small molecules and viral proteins.

    Biology: Investigated for its potential to inhibit viral replication in cell culture studies.

    Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting the SARS-CoV-2 virus.

    Industry: Utilized in the development of diagnostic tools and antiviral coatings.

Mechanism of Action

The mechanism of action of SARS-CoV-2-IN-23 (disodium) involves its binding to specific viral proteins, such as the main protease (Mpro) of SARS-CoV-2. By inhibiting the activity of these proteins, the compound prevents the virus from replicating and spreading within the host. The molecular targets and pathways involved include:

    Main Protease (Mpro): Inhibition of this enzyme disrupts the viral replication process.

    RNA-Dependent RNA Polymerase (RdRp): Potential inhibition of this enzyme further impedes viral replication.

Comparison with Similar Compounds

Research Implications and Limitations

  • Therapeutic Potential: IN-23’s dual mechanism makes it a versatile candidate for combinatorial therapies, particularly against emerging variants with spike protein mutations .
  • Toxicity Considerations : Membrane disruption by IN-23 could pose off-target risks to host cells, necessitating further preclinical safety studies.
  • Data Gaps: Limited published data on IN-28 and other analogs restrict comprehensive comparative analysis. Additional in vivo studies are required to validate these in vitro findings .

Q & A

Q. What experimental assays are most appropriate for evaluating the antiviral activity of SARS-CoV-2-IN-23 (disodium) in vitro?

Methodological Answer:

  • Use spike pseudoparticle transduction assays to measure inhibition of viral entry (IC50 = 2.6 μM for pseudoparticles vs. 8.2 μM for live virus) .
  • Complement with liposome disruption assays (EC50 = 4.4 μM) to assess membrane interaction, a key mechanism for this molecular tweezer compound .
  • Validate results using plaque reduction neutralization tests (PRNT) for live SARS-CoV-2, ensuring biosafety level (BSL)-3 compliance .

Q. How should researchers ensure reproducibility of SARS-CoV-2-IN-23 (disodium) efficacy data across laboratories?

Methodological Answer:

  • Adopt FAIR data principles : Share raw sequencing data, assay protocols, and contextual metadata via platforms like INSDC or GISAID, following PHA4GE’s standardized specifications .
  • Report detailed experimental conditions (e.g., cell lines, viral strains, disodium phosphate buffer concentrations) to mitigate variability .
  • Cross-validate results using independent datasets, such as those in Zenodo (DOI: 10.5281/zenodo.6370701) .

Q. What are the critical biochemical properties of SARS-CoV-2-IN-23 (disodium) that influence its antiviral mechanism?

Methodological Answer:

  • Characterize its bidentate diphosphate structure , which enables lipid membrane disruption via charge interactions .
  • Perform molecular dynamics simulations to model binding affinity to SARS-CoV-2 spike protein or host cell membranes .
  • Assess stability under physiological conditions (e.g., pH 7.4, 37°C) using HPLC or mass spectrometry, noting disodium phosphate’s 24-month shelf life under proper storage .

Advanced Research Questions

Q. How can contradictory IC50 values between pseudoparticle and live virus assays be resolved in SARS-CoV-2-IN-23 (disodium) studies?

Methodological Answer:

  • Control for assay-specific variables : Pseudoparticle assays lack viral replication machinery, while live virus assays incorporate post-entry mechanisms. Use orthogonal methods (e.g., RT-qPCR for viral RNA quantification) to reconcile discrepancies .
  • Apply dose-response curve normalization to account for differences in cell viability or compound solubility .
  • Conduct meta-analyses of published IC50 values (e.g., Table S1 in Zenodo datasets) to identify systemic biases .

Q. What strategies are recommended for integrating SARS-CoV-2-IN-23 (disodium) research with broader genomic epidemiology efforts?

Methodological Answer:

  • Align with phylodynamic frameworks to correlate antiviral efficacy with circulating SARS-CoV-2 variants (e.g., Spike D614G, Omicron BA.2) .
  • Submit genomic and phenotypic data to repositories like GISAID, ensuring BioSample records include disodium treatment metadata .
  • Use AI-driven semantic search tools (e.g., Salesforce’s COVID-19 engine) to link compound mechanisms with viral evolution trends .

Q. How should researchers address ethical and reporting challenges in preclinical studies of SARS-CoV-2-IN-23 (disodium)?

Methodological Answer:

  • Follow WHO’s standardized protocols for data transparency: Disclose conflicts of interest, assay validation steps, and limitations in viral inactivation methods .
  • Structure manuscripts using AMA citation style , with combined Results/Discussion sections for brevity, as per journal guidelines .
  • Preprint findings on platforms like bioRxiv with open peer review to accelerate scrutiny and avoid overinterpretation of preliminary data .

Data Analysis & Integration

Q. What computational tools are essential for analyzing SARS-CoV-2-IN-23 (disodium) interaction networks?

Methodological Answer:

  • Utilize deep learning models trained on antibody-antigen datasets (e.g., Mendeley Data: 10.17632/wzdvt6g3cz.1) to predict binding epitopes .
  • Apply Cytoscape or STRING for pathway enrichment analysis, focusing on host-virus entry pathways (e.g., ACE2, TMPRSS2) .
  • Integrate with cryo-EM structural data (e.g., SARS-CoV-2 main protease PDB files) to map steric hindrance effects .

Q. How can researchers optimize experimental designs to study SARS-CoV-2-IN-23 (disodium) in animal models?

Methodological Answer:

  • Use ferret or hamster models for respiratory transmission studies, dosing disodium compounds via nebulization to mimic human delivery .
  • Pair with serological profiling (e.g., ELISA for neutralizing antibodies) to distinguish compound efficacy from adaptive immune responses .
  • Apply PK/PD modeling to correlate disodium plasma concentrations with viral load reduction, adjusting for renal clearance rates influenced by sodium balance .

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